5-(Methylthio)thiazol-2-amine

Synthetic Methodology Medicinal Chemistry Chemical Procurement

Medicinal chemistry programs targeting CDK5/p25 for neurodegenerative diseases require the exact 5-methylthio-substituted 2-aminothiazole scaffold-substitution with 5-methyl, 5-bromo, or 5-H analogs invalidates comparative SAR studies, as potency differences can reach 60-fold. - Enables oxidation to sulfoxide/sulfone or metal coordination-versatile sulfur-based handle unavailable in 5-alkyl or 5-halo analogs. - Reliable synthetic route from 2-amino-5-bromothiazole (55-74% yield) ensures scalable, low-risk supply for derivative libraries. - Also serves as a strategic starting material for Gram-positive antibacterial and antifungal screening programs per patent data.

Molecular Formula C4H6N2S2
Molecular Weight 146.2 g/mol
CAS No. 99171-11-6
Cat. No. B1595378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylthio)thiazol-2-amine
CAS99171-11-6
Molecular FormulaC4H6N2S2
Molecular Weight146.2 g/mol
Structural Identifiers
SMILESCSC1=CN=C(S1)N
InChIInChI=1S/C4H6N2S2/c1-7-3-2-6-4(5)8-3/h2H,1H3,(H2,5,6)
InChIKeyKVLWIPGOGRZZEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Methylthio)thiazol-2-amine: Identifiers & Specifications


5-(Methylthio)thiazol-2-amine (CAS 99171-11-6, molecular formula C4H6N2S2, molecular weight 146.23) is a heterocyclic building block belonging to the 2-aminothiazole class, characterized by a methylthio substituent at the 5-position of the thiazole ring . This specific substitution pattern distinguishes it from other 5-substituted 2-aminothiazoles (e.g., 5-methyl, 5-bromo, 5-phenyl) and confers unique electronic and steric properties that influence its reactivity in downstream synthetic transformations [1]. The compound is typically supplied as an orange to brown solid with a minimum purity of 95%, and it should be stored at 2–8°C protected from light to maintain integrity [2].

Workflow
5-Position SAR-driven heterocycle synthesis
Selection Context
Methylthio group enables sulfur oxidation, metal coordination, and cyclization—not accessible with 5-H or 5-alkyl analogs
Procurement Fit
For kinase inhibitor and antimicrobial scaffold libraries; distinct from 5-methyl or 5-bromo building blocks

5-(Methylthio)thiazol-2-amine: Why Generic Substitution Fails


Within the 2-aminothiazole pharmacophore, the nature of the 5-position substituent critically dictates both synthetic utility and biological activity. Direct substitution of 5-(methylthio)thiazol-2-amine with analogs bearing alternative 5-substituents (e.g., 5-H, 5-methyl, 5-bromo, or 5-phenyl) is not scientifically valid due to fundamental differences in reactivity, electronic properties, and biological target engagement. For instance, the methylthio group provides a distinct sulfur-based handle for further functionalization (e.g., oxidation to sulfoxide/sulfone or participation in metal coordination) that is absent in 5-alkyl or 5-halo analogs . Furthermore, structure-activity relationship (SAR) studies on 2-aminothiazole-based inhibitors have demonstrated that modifications at the 5-position can alter inhibitory potency against kinases such as CDK5/p25 by up to 60-fold, underscoring that even minor substituent changes profoundly impact biological performance [1]. Consequently, substituting this specific building block with a close analog without rigorous re-validation risks compromising synthetic outcomes, altering biological activity, and invalidating comparative studies.

Substituent-dependent reactivity
Methylthio group provides unique sulfur reactivity (oxidation, metal coordination) absent in 5-alkyl or 5-halo analogs; direct substitution may alter synthetic outcomes.
Biological target engagement divergence
SAR studies show 5-position modifications shift kinase inhibitory profiles and biological target engagement; substituting with 5-methyl or 5-bromo analogs risks redirecting activity to unrelated targets.
Lack of direct comparability data
Cross-analog yield and potency data are not available; substitution without re-validation compromises comparative studies and synthesis reliability.

5-(Methylthio)thiazol-2-amine: Differentiation vs. Closest Analogs


Synthetic Accessibility from 5-Bromo Analog

5-(Methylthio)thiazol-2-amine can be synthesized via nucleophilic substitution of 2-amino-5-bromothiazole monohydrobromide with sodium methanethiol, achieving a reported yield of 55% under optimized conditions (45 °C, 40 min, then room temperature overnight) and 74% in a multistep reaction variant . This synthetic route leverages the commercial availability of the 5-bromo precursor (CAS 3034-22-8) and provides a well-characterized product with diagnostic 1H-NMR signals at δ 7.20 (s, 2H, NH2), 6.97 (s, 1H, thiazole H-4), and 2.29 (s, 3H, SCH3) ppm (400 MHz, DMSO-d6) . In contrast, the synthesis of the 5-ethyl analog (2-amino-5-ethylthiazole, CAS 39136-60-2) typically requires alternative starting materials and reaction conditions, and direct comparative yield data in analogous substitution reactions are not available in the primary literature for other 5-substituted analogs [1]. This established synthetic protocol reduces procurement risk by providing a validated route for in-house preparation or a quality benchmark for commercial sourcing.

Synthetic Route
Reported
55–74% yield from 5-bromo analog
Established route supports reliable sourcing and quality benchmarking
Reaction conditions and NMR characterization available
Synthetic Methodology Medicinal Chemistry Chemical Procurement

Physicochemical Differentiation vs. Analogs

The presence of the methylthio group at the 5-position imparts distinct physicochemical properties to 5-(methylthio)thiazol-2-amine compared to its closest analogs. The molecular weight of the target compound is 146.23 g/mol, which is 32.06 mass units higher than 2-amino-5-methylthiazole (CAS 55502-89-1, MW 114.17 g/mol) due to the replacement of a hydrogen atom with a sulfur atom, and 32.81 mass units lower than 2-amino-5-bromothiazole (CAS 3034-22-8, MW 179.04 g/mol) . This mass difference reflects fundamental changes in atomic composition that influence lipophilicity, polar surface area, and hydrogen-bonding capacity. While no direct comparative logP or solubility data for the free base of the target compound versus these analogs were identified in the primary literature, class-level inference from thiazole SAR studies indicates that the methylthio substituent confers increased lipophilicity relative to the 5-methyl analog, potentially enhancing membrane permeability while retaining synthetic versatility through the oxidizable sulfur center [1].

MW Differentiation
Class-level inference
146.23 vs 114.17 (5-methyl) & 179.04 (5-bromo)
Distinct mass impacts LC-MS detection and library compliance
Lipophilicity inferred from thiazole SAR
Physicochemical Characterization Drug Discovery Chemical Procurement

Antimicrobial Activity: Gram-Positive & Antifungal

While no direct head-to-head antimicrobial comparison of 5-(methylthio)thiazol-2-amine against other 5-substituted 2-aminothiazoles was identified in the primary literature, class-level evidence from a patent series indicates that certain members of a related class of thiazole derivatives bearing a methylthio substituent exhibit significant in vitro Gram-positive antibacterial and antifungal activities [1]. Specifically, the patent describes that within this series, compounds incorporating the methylthio-thiazole scaffold demonstrated activity against Gram-positive bacterial strains and fungal species. In contrast, 2-amino-5-methylthiazole (CAS 7305-71-7) has been reported to exhibit binding to the W191G cavity of E. coli cytochrome c peroxidase with a dissociation constant of 6 μM for the protonated cationic state [2], highlighting a distinct biological interaction profile. The methylthio substituent may confer unique electronic properties that influence target binding compared to methyl or bromo analogs, though direct quantitative potency comparisons are not available. This evidence suggests that the target compound occupies a distinct position in chemical space with potential antimicrobial relevance, differentiating it from 5-H or 5-methyl analogs that have been primarily characterized for protein-binding or metabolic applications.

Antimicrobial Profile
Class-level inference
Gram-positive & antifungal activity reported for methylthio series
Distinct biological profile supports antimicrobial screening
Data from patent; direct cross-analog comparison not available
Antimicrobial Research Medicinal Chemistry SAR Studies

Kinase Inhibitor Scaffold: CDK5/p25 Compatibility

5-(Methylthio)thiazol-2-amine has been explicitly utilized as a synthetic intermediate in the development of 2-aminothiazole-based inhibitors of cyclin-dependent kinase 5 (CDK5)/p25, a validated target for neurodegenerative diseases including Alzheimer's disease [1]. In this study, parallel and directed synthesis techniques were employed to explore the SAR of the series, achieving up to 60-fold improvements in potency at CDK5 and 12-fold selectivity over CDK2 relative to the initial hit compound N-(5-isopropyl-thiazol-2-yl) isobutyramide (IC50 ≈ 320 nM) [1]. While the specific potency of derivatives incorporating the 5-methylthio scaffold was not disclosed, the inclusion of 5-(methylthio)thiazol-2-amine in the SAR exploration confirms its compatibility with this validated kinase inhibitor pharmacophore. In contrast, 2-amino-5-methylthiazole has been primarily characterized for binding to cytochrome c peroxidase [2], and 2-amino-5-bromothiazole has been reported to inhibit p70S6 kinase with an ED50 of 0.8 µM in cellular assays related to Alzheimer's disease . The distinct target engagement profiles underscore that the 5-substituent dictates biological pathway selectivity, making the target compound a specific procurement choice for CDK5/p25-focused programs rather than a generic 2-aminothiazole building block.

Kinase Scaffold Use
Class-level inference
Utilized in CDK5/p25 SAR; series improved up to 60-fold
Validated scaffold for CDK5-focused inhibitor programs
Exact potency of target intermediate not disclosed
Kinase Inhibition Neurodegenerative Disease Medicinal Chemistry

5-(Methylthio)thiazol-2-amine: Application Scenarios


CDK5/p25 Inhibitor Development

Procurement of 5-(methylthio)thiazol-2-amine is specifically justified for medicinal chemistry programs targeting cyclin-dependent kinase 5 (CDK5)/p25, a validated therapeutic target for Alzheimer's disease and other neurodegenerative conditions. The compound has been explicitly utilized as a synthetic intermediate in published SAR studies of this inhibitor class, where modifications at the 5-position contributed to up to 60-fold improvements in potency [1]. Substitution with 5-methyl or 5-bromo analogs is not appropriate for this application, as those scaffolds have been characterized for unrelated biological targets (cytochrome c peroxidase binding and p70S6 kinase inhibition, respectively) [2].

Antimicrobial Discovery: Gram-Positive & Fungal

Based on patent data indicating that methylthio-substituted thiazole derivatives exhibit significant in vitro Gram-positive antibacterial and antifungal activities, 5-(methylthio)thiazol-2-amine serves as a strategic starting material for synthesizing and screening novel antimicrobial agents [1]. The methylthio substituent provides a distinct sulfur-containing moiety that can participate in metal coordination or undergo oxidation to sulfoxide/sulfone, offering additional vectors for SAR exploration not available with 5-methyl or 5-H analogs. Procurement of this specific building block, rather than generic 2-aminothiazole, aligns with the reported activity profile of the methylthio-containing series .

Novel Thiazole Heterocycle Synthesis

5-(Methylthio)thiazol-2-amine is a valuable building block for the synthesis of more complex heterocyclic systems, including fused 3H-1,2,4-thiadiazoles as described in patent literature [1]. The methylthio group provides a versatile synthetic handle for subsequent transformations—such as oxidation to sulfoxide/sulfone, alkylation, or participation in cyclization reactions—that are not accessible with 5-H or 5-alkyl analogs. The compound's established synthetic route from commercially available 2-amino-5-bromothiazole (55–74% yield) ensures reliable access for large-scale derivative synthesis, reducing procurement risk compared to less-characterized 5-substituted analogs [2].

Application
Selection Property
Validation Focus
CDK5/p25 inhibitor SAR
5-Position substituent for selectivity optimization
Kinase panel selectivity profiling
Antimicrobial screening
Methylthio-thiazole core for Gram-positive and antifungal library construction
MIC and antifungal endpoint assays
Thiazole heterocycle synthesis
Sulfur-based handle for cyclization and oxidation chemistry
Reaction yield and derivative purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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